2-(3-(3-Fluorophenyl)acrylamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(3-Fluorophenyl)acrylamido)acetic acid is an organic compound with the molecular formula C11H10FNO3. It is a fluorinated derivative of phenylacetic acid and is used as a building block in various chemical syntheses. The presence of the fluorine atom in the phenyl ring imparts unique chemical properties to the compound, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Fluorophenyl)acrylamido)acetic acid typically involves the reaction of 3-fluorophenylacetic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 3-fluorophenylacetic acid and the acryloyl chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-Fluorophenyl)acrylamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(3-(3-Fluorophenyl)acrylamido)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(3-Fluorophenyl)acrylamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the phenyl ring enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorophenylacetic acid
- 3-(3-Fluorophenyl)propanoic acid
- 3-(3-Fluorophenyl)acrylic acid
Uniqueness
2-(3-(3-Fluorophenyl)acrylamido)acetic acid is unique due to the presence of both the fluorine atom and the acryloylamino group. This combination imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced reactivity and selectivity in chemical reactions and biological interactions .
Properties
Molecular Formula |
C11H10FNO3 |
---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
2-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C11H10FNO3/c12-9-3-1-2-8(6-9)4-5-10(14)13-7-11(15)16/h1-6H,7H2,(H,13,14)(H,15,16)/b5-4+ |
InChI Key |
QKHQWNAXUXNCIV-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)NCC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.